molecular formula C6H7BrN2O2 B1430953 Ethyl 2-bromo-1H-imidazole-5-carboxylate CAS No. 74478-93-6

Ethyl 2-bromo-1H-imidazole-5-carboxylate

Cat. No. B1430953
CAS RN: 74478-93-6
M. Wt: 219.04 g/mol
InChI Key: CUGKLRCATMVAFG-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-1H-imidazole-5-carboxylate is a chemical compound with the CAS Number: 74478-93-6 . It has a molecular weight of 219.04 . The IUPAC name for this compound is ethyl 2-bromo-1H-imidazole-5-carboxylate .


Synthesis Analysis

While specific synthesis methods for Ethyl 2-bromo-1H-imidazole-5-carboxylate were not found in the search results, imidazoles in general have been synthesized through various methods . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility in a number of areas .


Molecular Structure Analysis

The InChI code for Ethyl 2-bromo-1H-imidazole-5-carboxylate is 1S/C6H7BrN2O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H,8,9) . The InChI key is CUGKLRCATMVAFG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2-bromo-1H-imidazole-5-carboxylate is a solid at room temperature . The compound has a number of physicochemical properties such as a molar refractivity of 42.37 and a TPSA of 54.98 Ų . It also has a Log Po/w (iLOGP) of 1.58 .

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

While specific future directions for Ethyl 2-bromo-1H-imidazole-5-carboxylate were not found in the search results, imidazoles in general are being deployed in a variety of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the synthesis of imidazoles is both highly topical and necessary .

properties

IUPAC Name

ethyl 2-bromo-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGKLRCATMVAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-1H-imidazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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